![molecular formula C18H17N5S2 B13365478 6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a thiadiazole ring, all connected through a sulfide linkage to a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multiple steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazolothiadiazole core.
Introduction of the Phenylethyl Sulfide Group: The final step involves the formation of the sulfide linkage by reacting the intermediate with a phenylethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine: Potential medicinal applications include its use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with multiple biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways and cellular processes.
相似化合物的比较
- [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl ether
- [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl amine
Uniqueness: Compared to similar compounds, [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide stands out due to its sulfide linkage, which imparts distinct chemical reactivity and biological activity. The presence of the sulfide group can influence the compound’s solubility, stability, and ability to undergo specific chemical transformations, making it a versatile molecule for various applications.
属性
分子式 |
C18H17N5S2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
6-(6-methylpyridin-3-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H17N5S2/c1-13-7-8-15(11-19-13)17-22-23-16(20-21-18(23)25-17)12-24-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChI 键 |
LIFAUDQRMWZHLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


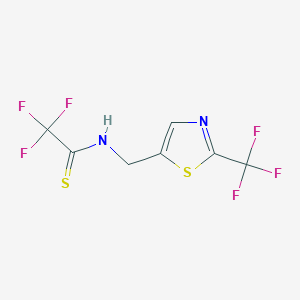
![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)
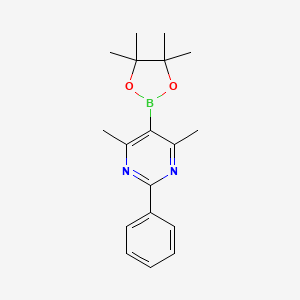
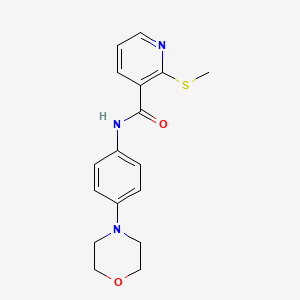
![(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13365424.png)
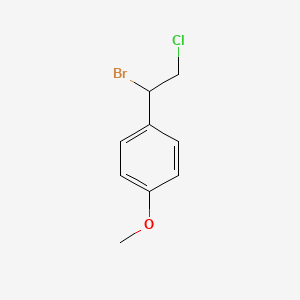
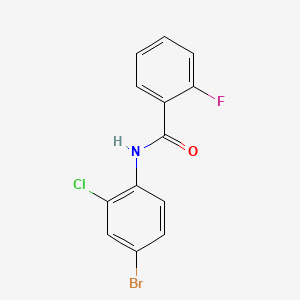
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
